molecular formula C23H20N2O2S2 B2686604 N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-methoxyphenyl)thio)propanamide CAS No. 941902-65-4

N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-methoxyphenyl)thio)propanamide

Cat. No.: B2686604
CAS No.: 941902-65-4
M. Wt: 420.55
InChI Key: JNAOZPXKSQMJLP-UHFFFAOYSA-N
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Description

N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-methoxyphenyl)thio)propanamide is a complex organic compound that features a benzothiazole moiety, a phenyl group, and a methoxyphenyl thioether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-methoxyphenyl)thio)propanamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether moiety, forming sulfoxides or sulfones under appropriate conditions.

    Reduction: Reduction reactions can target the nitro or carbonyl groups if present, converting them to amines or alcohols, respectively.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents such as nitric acid for nitration, halogens (Cl2, Br2) for halogenation, and sulfuric acid for sulfonation are typical.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Nitro, halo, and sulfonyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-methoxyphenyl)thio)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological activities. Benzothiazole derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties. This compound could be explored for similar activities, particularly in drug discovery and development.

Industry

In industry, the compound may be used in the development of new materials with specific properties, such as polymers or coatings. Its structural features could impart desirable characteristics like thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-methoxyphenyl)thio)propanamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole moiety is known to interact with various biological targets, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-methoxyphenyl)thio)propanamide is unique due to the combination of its benzothiazole, phenyl, and methoxyphenyl thioether moieties. This combination imparts a distinct set of chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-(4-methoxyphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2S2/c1-27-16-10-12-17(13-11-16)28-15-14-22(26)24-19-7-3-2-6-18(19)23-25-20-8-4-5-9-21(20)29-23/h2-13H,14-15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNAOZPXKSQMJLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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